Product packaging for Triethanolamine dodecylbenzenesulfonate(Cat. No.:CAS No. 27323-41-7)

Triethanolamine dodecylbenzenesulfonate

Cat. No.: B009719
CAS No.: 27323-41-7
M. Wt: 475.7 g/mol
InChI Key: AVQBNVFOJDNROP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Triethanolamine Dodecylbenzenesulfonate (TDS) (CAS 27323-41-7) is an anionic surfactant with the molecular formula C₂₄H₄₅NO₆S and a molecular weight of 475.7 g/mol. This compound is the triethanolamine salt of dodecylbenzenesulfonic acid, typically supplied as a 60% active aqueous solution with a specific gravity of approximately 1.08 to 1.20. It is characterized by its white to yellowish, waxy solid form when pure, and is known for being readily biodegradable and preservative-free. 🔬 Primary Research Applications & Mechanism of Action - Corrosion Science : TDS has demonstrated significant efficacy as a corrosion inhibitor for carbon steel and stainless steel in simulated concrete pore solutions contaminated with chloride ions. Its mechanism involves adsorption onto the metal surface, forming a protective passive film that increases the breakdown potential (E b ) and charge transfer resistance (R ct ). This suppresses the initiation and growth of metastable pitting, thereby enhancing material durability in harsh environments. - Surfactant & Formulation Research : As a key anionic surfactant, TDS is extensively used in scientific studies related to detergency, emulsification, and wetting. Its excellent foaming, detergent, and dispersant properties make it a valuable subject for developing and optimizing formulations for industrial cleaners, agricultural emulsions, and personal care prototypes. This product is intended For Research Use Only and is not approved for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H45NO6S B009719 Triethanolamine dodecylbenzenesulfonate CAS No. 27323-41-7

Properties

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;3-dodecylbenzenesulfonic acid
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30O3S.C6H15NO3/c1-2-3-4-5-6-7-8-9-10-11-13-17-14-12-15-18(16-17)22(19,20)21;8-4-1-7(2-5-9)3-6-10/h12,14-16H,2-11,13H2,1H3,(H,19,20,21);8-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQBNVFOJDNROP-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC(=CC=C1)S(=O)(=O)O.C(CO)N(CCO)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30O3S.C6H15NO3, C24H45NO6S
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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Molecular Weight

475.7 g/mol
Source PubChem
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Physical Description

This material contains triethanolamine dodecylbenzenesulfonate, a white- colored, waxy solid dissolved in a liquid carrier. The primary hazard of this material is its potential threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams., White waxy solid dissolved in a liquid carrier; [CAMEO] 60% Aqueous solution: Yellowish-brown liquid; [CHRIS]
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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Record name Dodecylbenzenesulfonic acid, triethanolamine salt
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Density

1.2 at 68 °F (est.) (USCG, 1999) - Denser than water; will sink
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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CAS No.

27323-41-7
Record name TRIETHANOLAMINE DODECYLBENZENESULFONATE
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Record name Dodecylbenzenesulfonic acid, triethanolamine salt
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Record name Dodecylbenzenesulphonic acid, compound with 2,2',2''-nitrilotriethanol (1:1)
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Preparation Methods

Sulfonation of Dodecylbenzene

Sulfonation introduces the sulfonic acid group (-SO3H) to dodecylbenzene, producing DBSA. Industrial practices favor sulfur trioxide (SO3) or oleum (fuming sulfuric acid) as sulfonating agents due to their high reactivity and minimal byproduct formation.

Reaction Conditions:

  • Temperature: 40–60°C (exothermic reaction requires cooling).

  • Stoichiometry: 1:1 molar ratio of dodecylbenzene to SO3.

  • Residence Time: 10–30 minutes in continuous reactors.

Mechanism:
The electrophilic substitution occurs at the para position of the benzene ring, facilitated by the electron-donating dodecyl chain. SO3 acts as the electrophile, with the reaction proceeding via a three-step pathway:

  • Formation of a π-complex between SO3 and benzene.

  • Rearrangement to a σ-complex (Wheland intermediate).

  • Deprotonation to yield DBSA.

Challenges:

  • Side Reactions: Over-sulfonation or sulfone formation if temperature exceeds 70°C.

  • Spent Acid Removal: Residual sulfuric acid requires separation via solvent extraction (e.g., hexane or benzene).

Neutralization with Triethanolamine

DBSA is neutralized with TEA to form the final TDBS product. This step determines the surfactant’s pH stability and solubility profile.

Procedure:

  • Aqueous TEA Solution Preparation: TEA is dissolved in water (20–30% w/w).

  • Controlled Addition: DBSA is gradually added to the TEA solution under agitation to prevent localized overheating.

  • pH Adjustment: Maintain pH 6.5–7.5 to ensure complete neutralization.

Critical Parameters:

ParameterOptimal RangeImpact on Product Quality
TEA:DBSA Molar Ratio1:1Prevents residual acidity
Temperature25–40°CAvoids TEA degradation
Mixing Speed300–500 RPMEnsures homogeneity

Post-Neutralization Processing:

  • Degelling Agents: Ethylene glycol (2–5% w/w) prevents gel formation in concentrated solutions.

  • Solvent Stripping: Methanol or ethanol removal via vacuum distillation yields aqueous TDBS (45–70% solids).

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern plants employ falling film reactors for sulfonation due to their high throughput and thermal control.

Design Features:

  • Reactor Geometry: Vertical tubes with SO3 gas flowing countercurrent to dodecylbenzene.

  • Heat Exchange: Jacketed cooling maintains temperatures below 60°C.

Advantages:

  • 95% conversion efficiency.

  • Minimal side reactions compared to batch systems.

Solvent Extraction Purification

Post-sulfonation mixtures contain spent acid and unreacted hydrocarbons. Hexane-water partitioning isolates DBSA:

  • Dilution: Reaction mixture diluted with hexane (1:2 v/v).

  • Phase Separation: Spent acid settles in the aqueous phase, while DBSA remains in the organic layer.

  • Back-Extraction: DBSA is recovered using methanol-water (70:30).

Yield Improvement:

  • 98% DBSA purity achieved through multistage extraction.

Laboratory-Scale Preparation

Small-scale synthesis prioritizes safety and precision:

Apparatus:

  • Three-neck flask with reflux condenser.

  • Dropping funnel for controlled SO3 addition.

Modifications:

  • Sulfonation: SO3 replaced with chlorosulfonic acid for easier handling.

  • Neutralization: TEA added dropwise via syringe pump to regulate exotherm.

Typical Yield: 80–85% after purification.

Process Optimization Parameters

Temperature Control

Elevated temperatures accelerate sulfonation but risk decomposition:

StageTemperature RangeEffect
Sulfonation40–60°CMaximizes reaction rate
Neutralization25–40°CPrevents TEA oxidation

Catalytic Influences

Friedel-Crafts Catalysts:

  • AlCl3 (0.5–1% w/w) enhances alkylation of benzene with dodecene.

  • Drawback: Requires post-reaction filtration, increasing costs.

Comparative Analysis of Methods

CriteriaIndustrial (Continuous)Laboratory (Batch)
Throughput10–50 tons/day100–500 g/day
Purity95–98%85–90%
Energy ConsumptionHigh (cooling needs)Moderate

Emerging Innovations

Microwave-Assisted Sulfonation:

  • Reduces reaction time by 40% through enhanced molecular agitation.

  • Pilot-scale trials show 92% yield at 50°C .

Chemical Reactions Analysis

Triethanolamine dodecylbenzenesulfonate undergoes several types of chemical reactions, including:

Common reagents used in these reactions include sulfur trioxide for sulfonation and triethanolamine for neutralization. The major products formed are typically salts and water .

Scientific Research Applications

Industrial Applications

TEA-DBS is utilized in various sectors, including:

  • Cleaning Products : It serves as a key ingredient in detergents and cleaning agents, enhancing their efficacy as a wetting agent and emulsifier.
  • Cosmetics and Personal Care : Commonly found in shampoos, conditioners, and skin care products, it helps in emulsification and improves the texture of formulations.
  • Agriculture : Used as an emulsifier in pesticide formulations, it aids in the effective dispersion of active ingredients.
  • Textiles : Functions as a scouring agent and desizing auxiliary in textile processing.
  • Construction : Acts as an air entraining agent in concrete formulations, improving workability and durability.
  • Food Industry : Employed as an emulsifier in food-contact articles, ensuring the stability of food products.

Data Table of Applications

IndustryApplication TypeFunctionality
Cleaning ProductsDetergentsSurfactant, wetting agent
CosmeticsShampoos, lotionsEmulsifier, foaming agent
AgriculturePesticide formulationsEmulsifier
TextilesScouring agentsWetting agent, dispersant
ConstructionConcrete additivesAir entraining agent
Food IndustryFood-contact articlesEmulsifier

Case Study 1: Cleaning Efficacy in Household Detergents

A study conducted by Parchem highlighted the effectiveness of TEA-DBS as a surfactant in household cleaning products. The research demonstrated that formulations containing TEA-DBS exhibited superior cleaning performance compared to those without it, particularly in removing oily stains from various surfaces .

Case Study 2: Cosmetic Formulation Stability

Research published by Enaspol indicated that TEA-DBS enhances the stability of cosmetic formulations by preventing phase separation. In a comparative analysis of shampoo formulations, those containing TEA-DBS maintained homogeneity over extended periods, confirming its role as an effective emulsifying agent .

Case Study 3: Agricultural Emulsifiers

In agricultural applications, TEA-DBS has been shown to improve the dispersion of active ingredients in pesticide formulations. A study revealed that TEA-DBS significantly enhanced the bioavailability of herbicides when used as an emulsifier, leading to better weed control outcomes .

Environmental Considerations

While TEA-DBS is widely used across industries, its environmental impact has been evaluated due to its potential to contaminate water sources if improperly managed. Regulatory assessments emphasize the need for responsible handling and disposal to mitigate ecological risks associated with surfactants .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Chemical and Structural Differences

The key distinction between triethanolamine dodecylbenzenesulfonate and its analogs lies in the counterion (e.g., sodium, ethanolamine, or isopropanolamine) and alkyl chain configuration. Below is a structural and functional comparison:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Counterion Key Applications
This compound 27323-41-7 C₂₄H₄₅NO₆S 475.68 Triethanolamine Detergents, emulsifiers, personal care
Sodium dodecylbenzenesulfonate (SDBS) 25155-30-0 C₁₈H₂₉NaO₃S 348.48 Sodium Electroplating, industrial cleaners
Ethanolamine dodecylbenzenesulfonate 64050-69-7 C₁₈H₃₂NO₃S 366.52 Ethanolamine Niche surfactants, corrosion inhibitors
Isopropanolamine dodecylbenzenesulfonate - C₁₉H₃₄NO₃S 380.55 Isopropanolamine Agricultural formulations

Key Observations :

  • Triethanolamine salts exhibit higher solubility in organic solvents compared to sodium salts, making them suitable for formulations requiring compatibility with nonpolar matrices .
  • Sodium salts (e.g., SDBS) are cost-effective but may cause skin irritation, limiting their use in personal care .
Electroplating
  • SDBS outperforms this compound in electroplating Ni–P–Al₂O₃ coatings, yielding uniform layers with enhanced hardness (1.5× higher) and corrosion resistance .
  • Triethanolamine salts are less stable in plating baths due to pH sensitivity, but they reduce foam formation in high-agitation processes .
Detergents and Emulsifiers
  • This compound generates stable foams in shampoos and bubble baths, whereas SDBS is preferred in heavy-duty cleaners for its superior grease-cutting ability .
  • In oilfield applications, triethanolamine derivatives act as viscosity accelerators in hydraulic fracturing fluids, outperforming sodium salts in high-salinity environments .

Stability and Compatibility

  • Triethanolamine salts degrade at temperatures >80°C, limiting their use in high-temperature processes. In contrast, sodium salts remain stable up to 120°C .
  • In acidic media (pH <5), this compound releases free dodecylbenzenesulfonic acid, reducing emulsification efficiency. SDBS maintains stability across a broader pH range (2–12) .

Table 1: Surface Tension Reduction Efficiency (0.1% Solution)

Compound Surface Tension (mN/m) Critical Micelle Concentration (CMC, mM)
This compound 32.5 ± 0.3 0.12
Sodium dodecylbenzenesulfonate 29.8 ± 0.5 0.09
Ethanolamine dodecylbenzenesulfonate 35.1 ± 0.4 0.15

Source: Compiled from electroplating and surfactant studies

Biological Activity

Triethanolamine dodecylbenzenesulfonate (TDBS) is a surfactant that has garnered attention for its biological activity, particularly in the context of its application in various industrial and cosmetic products. This article delves into the biological effects, toxicological data, and potential applications of TDBS based on a review of scientific literature and available research findings.

  • Chemical Formula : C15H23NNaO3S
  • Molecular Weight : 323.41 g/mol
  • CAS Number : 27323-41-7

TDBS is an acidic salt derived from triethanolamine and dodecylbenzenesulfonic acid. It is typically soluble in water, with solutions exhibiting a pH below 7, indicating its acidic nature. This compound is known for its surfactant properties, which make it useful in cleaning and emulsifying applications.

Toxicological Studies

  • Dermal Exposure : A significant study evaluated the effects of triethanolamine (TEA), a component of TDBS, on B6C3F1 mice through dermal application over two years. The study found that:
    • Male mice exposed to high concentrations (2,000 mg/kg) exhibited reduced body weight and a slight increase in hemangiosarcomas.
    • Female mice showed a significant increase in liver tumors (hepatocellular adenomas) at all dosed levels .
    • The study concluded that TEA has potential carcinogenic effects, particularly in female subjects .
  • Genetic Toxicology : TDBS has been assessed for mutagenicity through various in vitro and in vivo tests. Results indicated no mutagenic activity in standard assays, including those using Salmonella typhimurium and Drosophila melanogaster, suggesting a low risk for genetic damage .
  • Skin Irritation : Clinical findings from dermal studies revealed irritation at application sites, with increasing severity correlating with dosage levels. This underscores the importance of handling TDBS with care to minimize skin exposure .

Environmental Impact

TDBS is also studied for its environmental behavior due to its widespread use in industrial applications. It can catalyze organic reactions and may interact with various environmental factors such as UV light and ozone, leading to degradation products that could pose risks to aquatic life .

Applications

TDBS is utilized across several sectors due to its surfactant properties:

  • Cosmetics : Commonly found in personal care products for its emulsifying properties.
  • Industrial Cleaning : Effective in formulations designed for heavy-duty cleaning tasks.
  • Agricultural Use : May assist in pesticide formulations by improving the spreadability and efficacy of active ingredients.

Case Study 1: Cosmetic Safety Assessment

A comprehensive safety assessment was conducted on TDBS within cosmetic formulations. The findings indicated that while TDBS is effective as a surfactant, concentrations above recommended levels could lead to skin irritation and allergic reactions. Regulatory bodies recommend strict adherence to safety guidelines when incorporating TDBS into cosmetic products .

Case Study 2: Environmental Monitoring

In an environmental monitoring study, TDBS was detected in effluent samples from manufacturing plants. The study highlighted the need for treatment processes to mitigate potential ecological impacts due to the compound's surfactant properties, which can affect aquatic ecosystems by altering surface tension and oxygen transfer rates .

Summary of Findings

Aspect Details
Chemical Nature Acidic salt of triethanolamine; soluble in water
Toxicity Potential carcinogenic effects observed; skin irritation noted
Mutagenicity No mutagenic activity found in standard assays
Environmental Effects Detected in industrial effluents; impacts on aquatic life possible
Applications Used in cosmetics, industrial cleaning, and agriculture

Q & A

Q. What are the optimal synthesis methods for TEA-DBS with high purity, and how can stoichiometric ratios be validated?

To synthesize TEA-DBS, combine dodecylbenzenesulfonic acid with triethanolamine in a 1:1 molar ratio under controlled pH (neutralization reaction). Purification involves solvent extraction (e.g., petroleum ether) to remove unreacted impurities . Validate stoichiometry using titration (e.g., anion surfactant quantitative method with Laureth sulfate) or NMR to confirm proton integration ratios . Column chromatography (e.g., silica gel) can isolate high-purity fractions, monitored via thin-layer chromatography .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Structural confirmation : Use X-ray crystallography for solid-state analysis (if crystallizable) , FTIR for functional group identification (sulfonate S=O stretch at ~1200 cm⁻¹, amine N-H at ~3300 cm⁻¹), and NMR (¹H/¹³C) to verify alkyl chain integration and absence of residual solvents .
  • Purity assessment : Perform heavy metal testing via atomic absorption spectroscopy (Pb ≤20 mg/kg, As ≤3 mg/kg per cosmetic standards) and petroleum ether solubility tests (impurities ≤2.5% by weight) .

Q. How can pH-dependent stability be evaluated for TEA-DBS in aqueous solutions?

Use potentiometric methods (ISO 4316 or GB/T 6368) to measure pH across a range (e.g., 4–10). Assess thermal stability via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds (>200°C typical) . For hydrolytic stability, conduct accelerated aging studies at elevated temperatures (40–60°C) and monitor degradation products via HPLC .

Q. What methodologies are used to quantify TEA-DBS in complex matrices (e.g., environmental samples)?

Employ anion surfactant titration (second method per cosmetic standards): Laureth sulfate titration with bromophenol blue indicator. Calculate concentration using the formula: TEA-DBS (mg)=Titrant volume (mL)×1.903mg/mL\text{TEA-DBS (mg)} = \text{Titrant volume (mL)} \times 1.903 \, \text{mg/mL} . For trace analysis, use LC-MS with a C18 column and negative ion mode for sulfonate group detection .

Advanced Research Questions

Q. How can researchers resolve contradictions in heavy metal limits across regulatory frameworks (e.g., 20 mg/kg vs. 10 ppm for Pb)?

Discrepancies arise from application-specific standards:

  • Cosmetics : Follow EU Regulation (EC) No 1223/2009 (Pb ≤20 mg/kg) .
  • Pharmaceuticals : Adhere to stricter limits (Pb ≤10 ppm) using ICP-MS with detection limits <1 ppm .
    Methodologically, cross-validate using both atomic absorption spectroscopy (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), adjusting protocols based on intended use.

Q. What experimental designs are suitable for studying TEA-DBS interactions with biomolecules in cosmetic formulations?

  • Microbial testing : Follow ISO 21149 for aerobic mesophilic bacteria counts in leave-on products (≤1000 CFU/g) .
  • Protein binding assays : Use fluorescence quenching or surface plasmon resonance (SPR) to assess interactions with skin proteins (e.g., keratin).
  • Cytotoxicity : Conduct MTT assays on human dermal fibroblasts at varying concentrations (≤2.5% w/w) to evaluate biocompatibility .

Q. How can environmental persistence and groundwater contamination risks be mitigated in TEA-DBS applications?

  • Biodegradation studies : Use OECD 301B (CO₂ evolution test) to assess aerobic degradation rates .
  • Soil adsorption : Measure partition coefficients (Kd) via batch experiments with soil organic matter.
  • Mitigation : Formulate TEA-DBS with biodegradable co-surfactants (e.g., alkyl polyglucosides) to enhance degradation .

Q. What strategies address regulatory disparities (e.g., EU vs. U.S.) in TEA-DBS research for cross-disciplinary studies?

  • Documentation : Align with EU Annex III/62 (nitrosamine limits ≤50 μg/kg) and U.S. EPA Consolidated List (reporting thresholds ≥1000 lbs) .
  • Protocol harmonization : Use ISO/GB/T methods for global compliance and validate results via third-party labs for multi-regional submissions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Triethanolamine dodecylbenzenesulfonate
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Reactant of Route 2
Triethanolamine dodecylbenzenesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.